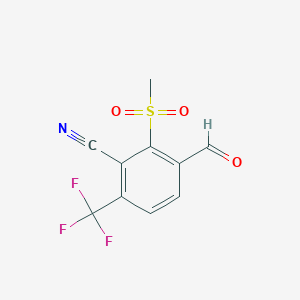
3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a formyl group, a methylsulfonyl group, and a trifluoromethyl group attached to a benzonitrile core. These functional groups contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzonitrile Core: The starting material, often a substituted benzene, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Introduction of the Formyl Group: The amine is then subjected to formylation using reagents such as formic acid or formamide under acidic conditions.
Sulfonylation: The formylated intermediate is treated with a sulfonyl chloride, such as methylsulfonyl chloride, in the presence of a base like pyridine to introduce the methylsulfonyl group.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Strong bases like sodium hydride or nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of 3-carboxy-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile.
Reduction: Formation of 3-formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the trifluoromethyl group can enhance its binding affinity and specificity for certain targets, while the formyl and methylsulfonyl groups may contribute to its reactivity and stability.
相似化合物的比较
Similar Compounds
3-Formyl-2-methyl-5-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-Formyl-2-methoxy-5-(trifluoromethyl)benzonitrile: Similar structure but with a methoxy group instead of a methylsulfonyl group.
3-Formyl-2-isopropoxy-5-methylphenylboronic acid: Similar structure but with an isopropoxy group and a boronic acid group.
Uniqueness
3-Formyl-2-(methylsulfonyl)-6-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methylsulfonyl group provides additional sites for chemical modification and interaction with biological targets.
属性
CAS 编号 |
1446401-25-7 |
|---|---|
分子式 |
C10H6F3NO3S |
分子量 |
277.22 g/mol |
IUPAC 名称 |
3-formyl-2-methylsulfonyl-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H6F3NO3S/c1-18(16,17)9-6(5-15)2-3-8(7(9)4-14)10(11,12)13/h2-3,5H,1H3 |
InChI 键 |
MDPAYNOSCSKCPS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=CC(=C1C#N)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


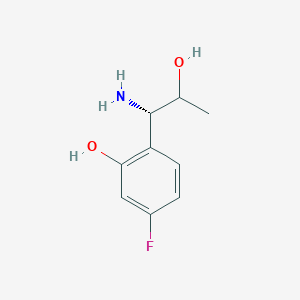

methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
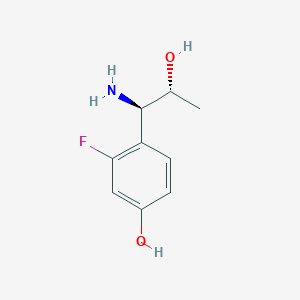

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
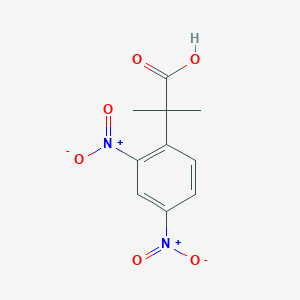
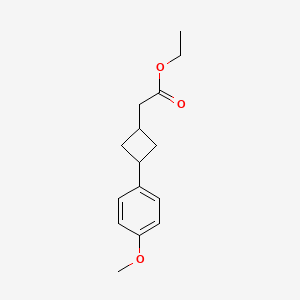
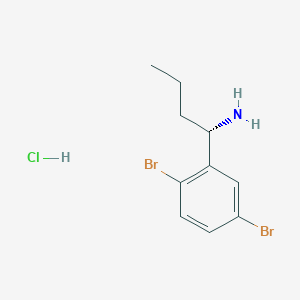
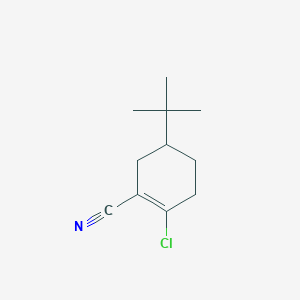
![methyl3-{2-[N'-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13057664.png)
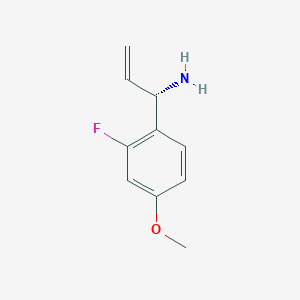
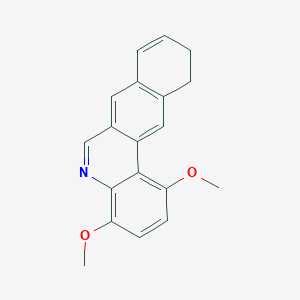
![Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13057688.png)
